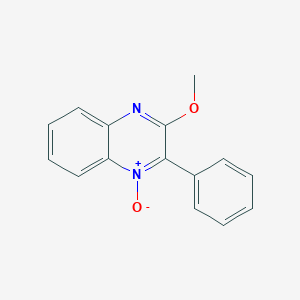
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have a wide range of applications, including in the field of neuroscience and pharmacology. In
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes such as learning and memory. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium involves its ability to bind to the NMDA receptor and block its activity. This results in a decrease in the influx of calcium ions into the neuron, which is responsible for the excitotoxicity observed in various neurological disorders. Additionally, this compound has been found to increase the release of dopamine, a neurotransmitter involved in the regulation of movement and mood.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium have been extensively studied. It has been found to have a neuroprotective effect by reducing the damage caused by excitotoxicity. Additionally, this compound has been found to improve cognitive function and memory in animal models. Furthermore, it has been shown to have potential therapeutic effects in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is its potent and selective activity against the NMDA receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium. One potential area of research is the development of more selective and potent NMDA receptor antagonists. Additionally, this compound could be further studied for its potential therapeutic effects in the treatment of various neurological disorders. Furthermore, the biochemical and physiological effects of this compound could be further explored to gain a better understanding of its mechanism of action. Finally, the potential toxicity and side effects of this compound could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium is a chemical compound with significant potential in the field of scientific research. Its potent activity against the NMDA receptor and potential therapeutic effects in the treatment of various neurological disorders make it a valuable tool for researchers. However, its potential toxicity and side effects need to be carefully monitored in lab experiments. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium involves the reaction of 2-phenylquinoxaline with dimethyl sulfate and sodium hydroxide in methanol. This process results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
18457-83-5 |
|---|---|
Produktname |
3-Methoxy-1-oxido-2-phenylquinoxalin-1-ium |
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-methoxy-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-14(11-7-3-2-4-8-11)17(18)13-10-6-5-9-12(13)16-15/h2-10H,1H3 |
InChI-Schlüssel |
HQRWJMZEPSEBJT-UHFFFAOYSA-N |
SMILES |
COC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Kanonische SMILES |
COC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonyme |
2-Methoxy-3-phenylquinoxaline 4-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)









